3-Chloro-2-(3-hydroxypropyl)phenol
Description
3-Chloro-2-(3-hydroxypropyl)phenol is a phenolic compound characterized by a chloro substituent at the 3-position and a 3-hydroxypropyl group at the 2-position of the aromatic ring. For instance, compounds with hydroxypropyl substituents, such as 4-(3-hydroxypropyl)phenol (), are studied for their tunable reactivity in transesterification and etherification reactions. The chloro group may enhance bioactivity, as seen in halogenated Schiff bases () and synthetic cannabinoids ().
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
3-chloro-2-(3-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H11ClO2/c10-8-4-1-5-9(12)7(8)3-2-6-11/h1,4-5,11-12H,2-3,6H2 |
InChI Key |
QPXCOKKCONRULV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Reactivity and Functional Group Influence
- Transesterification and Etherification: The 3-hydroxypropyl group in 4-(3-hydroxypropyl)phenol undergoes selective transesterification with dimethyl carbonate (DMC) under basic catalysts (e.g., K₂CO₃) at 90°C, forming methyl ethers. In contrast, the chloro substituent in 3-Chloro-2-(3-hydroxypropyl)phenol may deactivate the aromatic ring, altering reaction pathways.
- Hydrogen Bonding and Crystal Packing: Chloro and hydroxyl groups in (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol contribute to intermolecular hydrogen bonding, stabilizing its monoclinic crystal structure (space group P21/c). The hydroxypropyl group in this compound could similarly influence solubility and crystallinity .
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